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Compound of Interest

Compound Name: 8-Bromo-2-methylquinoline

Cat. No.: B152758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 8-bromo-2-
methylquinoline, an important intermediate in the pharmaceutical industry. The document

details the crystallographic parameters, molecular geometry, and intermolecular interactions,

supported by a summary of the experimental protocols for its synthesis and single-crystal X-ray

diffraction analysis.

Crystallographic and Experimental Data
The crystal structure of 8-bromo-2-methylquinoline has been determined by single-crystal X-

ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal

data, data collection, and refinement parameters is provided in the tables below.
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Parameter Value[1]

Empirical Formula C₁₀H₈BrN

Formula Weight 222.08

Temperature 291 K

Wavelength 0.71073 Å (Mo Kα)

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 5.0440 (17) Å

b 13.467 (4) Å

c 13.391 (4) Å

α 90°

β 97.678 (4)°

γ 90°

Volume 901.4 (5) Å³

Z 4

Calculated Density 1.636 Mg/m³

Absorption Coefficient 4.50 mm⁻¹

F(000) 440

Data Collection

Diffractometer Bruker SMART APEX CCD

Theta range for data collection 2.36 to 25.99°

Reflections collected 4668

Independent reflections 1765 [R(int) = 0.156]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1765 / 0 / 110

Goodness-of-fit on F² 1.01

Final R indices [I>2sigma(I)] R1 = 0.071, wR2 = 0.195

R indices (all data) R1 = 0.125, wR2 = 0.231

Largest diff. peak and hole 0.88 and -0.91 e.Å⁻³

Molecular Geometry
The molecular structure of 8-bromo-2-methylquinoline is characterized by the quinoline ring

system, which consists of a benzene ring fused to a pyridine ring. The dihedral angle between

the two six-membered rings of the quinoline system is a mere 0.49 (16)°, indicating a nearly

planar conformation.[1][2] In the crystal packing, molecules are arranged in a face-to-face

fashion, stabilized by π-π stacking interactions.[1] The centroid-centroid distance between the

benzene and pyridine rings of adjacent molecules is 3.76 Å.[1][2] No classical hydrogen bonds

are observed in the crystal structure.[1][2]

Experimental Protocols
The synthesis and crystallization of 8-bromo-2-methylquinoline, followed by its structural

determination, involves a multi-step process.
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Synthesis

Crystallization

Start: 2-bromoaniline,
boric acid, 18% HCl

Heat to reflux

Slowly add crotonaldehyde
and 2-bromonitrobenzene

Stir at 373 K for 2.5 h

Add anhydrous ZnCl₂

Cool, filter, wash with 2-propanol

Dissolve in water, neutralize
with NH₃·H₂O to pH 8

Obtain grey solid product

Dissolve product in ethanol

Slow evaporation at room temperature

Obtain suitable crystals

Click to download full resolution via product page

Synthesis and Crystallization Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b152758?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 8-Bromo-2-methylquinoline
A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to

reflux.[1] A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then

slowly added with stirring over a period of one hour. The reaction mixture was subsequently

stirred at 373 K for an additional 2.5 hours. Following this, an equimolar amount of anhydrous

ZnCl₂ was added with vigorous stirring for 30 minutes. After the reaction was complete, the

solution was cooled in an ice bath. The resulting crude brown solid was filtered, washed with 2-

propanol, dissolved in water, and neutralized with a concentrated NH₃·H₂O solution to a pH of

8. After cooling, filtration, and air-drying, the final product was obtained as a grey solid with a

yield of 52.0% and a melting point of 342–343 K.[1]

Crystal Growth
Single crystals of 8-bromo-2-methylquinoline suitable for X-ray diffraction were obtained by

the slow evaporation of an ethanol solution of the synthesized compound at room temperature.

[1]

X-ray Data Collection and Structure Solution
A suitable crystal with dimensions 0.36 × 0.31 × 0.28 mm was selected for X-ray diffraction

analysis.[1] Data were collected on a Bruker SMART APEX CCD diffractometer using graphite-

monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 291 K.[1] A multi-scan

absorption correction was applied using SADABS.[1] The structure was solved by direct

methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

Hydrogen atoms were positioned geometrically and refined as riding atoms.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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